molecular formula C22H26N6OS3 B4160203 3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

Cat. No.: B4160203
M. Wt: 486.7 g/mol
InChI Key: NNDZBSUINHDZTG-UHFFFAOYSA-N
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Description

12-isopropyl-3,7-bis[(2-methyl-2-propen-1-yl)thio]-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine is a complex organic compound with a unique structure that incorporates multiple functional groups, including thioethers, pyrano, thieno, and triazolo rings

Preparation Methods

The synthesis of 12-isopropyl-3,7-bis[(2-methyl-2-propen-1-yl)thio]-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrano and thieno rings, followed by the introduction of the triazolo groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thioether groups.

    Substitution: Nucleophilic substitution reactions can occur at the thioether groups, where nucleophiles such as halides or amines replace the existing substituents.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form new ring structures

Scientific Research Applications

12-isopropyl-3,7-bis[(2-methyl-2-propen-1-yl)thio]-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar compounds to 12-isopropyl-3,7-bis[(2-methyl-2-propen-1-yl)thio]-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine include:

Properties

IUPAC Name

3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6OS3/c1-11(2)9-30-21-25-23-18-17-14-7-15(13(5)6)29-8-16(14)32-19(17)28-20(27(18)21)24-26-22(28)31-10-12(3)4/h13,15H,1,3,7-10H2,2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDZBSUINHDZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C4=NN=C(N4C5=NN=C(N35)SCC(=C)C)SCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 2
Reactant of Route 2
3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 3
Reactant of Route 3
3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 4
3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 5
3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 6
3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

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